4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one -

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one

Catalog Number: EVT-4720011
CAS Number:
Molecular Formula: C22H22ClNO3
Molecular Weight: 383.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used in the treatment of various blood cancers. [] It is a complex molecule with multiple aromatic rings, a piperazine moiety, and a sulfonyl carbamate group.

Relevance: While not directly sharing the core structure of 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone, Venetoclax's degradation under oxidative stress leads to the formation of two related impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). These impurities highlight the potential for oxidative modifications in molecules with similar structural features, such as the presence of aromatic rings and heteroatoms, to 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. Understanding the oxidative behavior of Venetoclax and its impurities provides valuable insights into the potential reactivity and stability of structurally related compounds like 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. []

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax. It is formed by the oxidation of the piperazine nitrogen in Venetoclax. []

Relevance: VNO shares the core structure of Venetoclax, with an added oxygen atom on the piperazine ring. This modification emphasizes the susceptibility of nitrogen-containing heterocycles to oxidation, a feature relevant to the piperidine ring present in 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. Studying the formation and behavior of VNO helps to predict potential oxidative pathways and metabolites of 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax formed via the Meisenheimer rearrangement of VNO. [] It features a hydroxylamine group, replacing the N-oxide.

Relevance: VHA, a rearrangement product of VNO, illustrates potential downstream reactions of oxidized compounds. This is relevant to 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone because it suggests that if the piperidine ring undergoes oxidation, subsequent rearrangements could generate diverse metabolites. Understanding the formation of VHA provides valuable insight into the potential metabolic fate of 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. []

[5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH)

Compound Description: CQAH is a quinoline derivative studied for its anti-cancer effects, particularly against colorectal carcinoma. [] It demonstrates significant apoptotic activity in HCT116 and LoVo human colon cancer cell lines.

Relevance: CQAH shares the quinoline core with 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. While the substituents on the quinoline differ, the shared core structure suggests potential similarities in their interactions with biological targets. Furthermore, the demonstrated anti-cancer activity of CQAH encourages investigation of the biological activity of 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone, especially considering the importance of quinoline derivatives in medicinal chemistry. []

2,4-dimethyl-8-phenyl[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylidene (L)

Compound Description: Compound L is a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand. [] Metal complexes derived from L, particularly the copper complex, demonstrate excellent catalytic activity in the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Relevance: While not directly analogous in structure, the synthesis of L involves using 7-chloro-2,4-dimethyl-1,8-naphthyridine as a starting material. [] The presence of a chloro-substituted quinoline in 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone suggests a potential for similar synthetic strategies. Moreover, the catalytic activity of L-derived metal complexes points to the potential for 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone or its derivatives to serve as ligands in metal-catalyzed reactions. []

(2S, 7R, E)-2-isopropyl-7-(4-methoxy-3-(3-methoxy propoxy) benzyl)-N,N-dialkyl-8-methyl nonyl-4-acrylamide

Compound Description: This compound is a key intermediate in the synthesis of aliskiren, a renin inhibitor used for treating hypertension. []

Relevance: The synthesis of this aliskiren intermediate involves reacting (S)-5-((3-(4-methoxy-3-(3-methoxy propoxy) benzyl)-4-methyl isoamyl) sulfonyl-1-phenyl/alkyl-1 hydrogen-tetrazole with (S)-2-isopropyl-N,N-alkyl-4-oxy butanamide. [] This reaction highlights the use of a sulfonyl group as a leaving group in coupling reactions. While 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone does not possess a sulfonyl group, this synthetic approach may be applicable to introducing new substituents onto the quinoline ring or modifying the propoxy linker. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor that has shown limited brain distribution due to its high nonspecific binding in both brain and plasma. []

Relevance: CCT196969 incorporates a pyrido[2,3-b]pyrazine moiety, which is structurally related to the quinoline ring present in 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. Although their overall structures differ, the shared presence of a nitrogen-containing heterocycle suggests potential similarities in their physicochemical properties and potential biological activity. The limited brain distribution of CCT196969 provides insights into the possible pharmacokinetic behavior of 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone, indicating that its brain penetration might be influenced by factors such as nonspecific binding. []

4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C-batanopride)

Compound Description: 14C-batanopride is a radiolabeled benzamide derivative synthesized for use in pharmacokinetic and metabolic studies. [] It incorporates a butan-2-on-3-yl moiety linked to the benzamide core via an ether bond.

Relevance: 14C-batanopride and 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone both feature a butanone moiety. Although the overall structures are different, this shared structural element suggests potential similarities in their chemical reactivity and metabolism. The use of radiolabeling in 14C-batanopride highlights a valuable strategy for studying the absorption, distribution, metabolism, and excretion of 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone. []

Properties

Product Name

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one

IUPAC Name

4-[4-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

InChI

InChI=1S/C22H22ClNO3/c1-16(25)5-6-17-7-9-18(10-8-17)26-14-3-15-27-21-12-11-20(23)19-4-2-13-24-22(19)21/h2,4,7-13H,3,5-6,14-15H2,1H3

InChI Key

ZVQOEFMXWUWBLO-UHFFFAOYSA-N

SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.